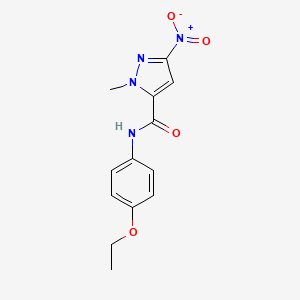![molecular formula C19H25N3O4 B4329409 methyl 4-{4-[(4-ethoxybenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}butanoate](/img/structure/B4329409.png)
methyl 4-{4-[(4-ethoxybenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}butanoate
Vue d'ensemble
Description
Methyl 4-{4-[(4-ethoxybenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}butanoate, also known as MDPB, is a pyrazole derivative that has been studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential therapeutic properties.
Mécanisme D'action
Methyl 4-{4-[(4-ethoxybenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}butanoate is believed to exert its effects through modulation of the GABA-A receptor. This receptor is a type of ionotropic receptor that is involved in the regulation of neuronal activity. By modulating this receptor, methyl 4-{4-[(4-ethoxybenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}butanoate may be able to affect the activity of various neurotransmitters, leading to changes in neurological processes such as anxiety and inflammation.
Biochemical and Physiological Effects:
Studies have shown that methyl 4-{4-[(4-ethoxybenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}butanoate has a number of biochemical and physiological effects. In addition to its potential as a GABA-A receptor modulator and anti-inflammatory agent, methyl 4-{4-[(4-ethoxybenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}butanoate has also been shown to have potential as an antioxidant and anti-cancer agent. Additionally, methyl 4-{4-[(4-ethoxybenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}butanoate has been shown to have potential as a neuroprotective agent, with studies demonstrating its ability to protect against oxidative stress and neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-{4-[(4-ethoxybenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}butanoate has a number of advantages and limitations for use in lab experiments. One advantage is its potential as a modulator of the GABA-A receptor, which is a key target for many neurological disorders. Additionally, methyl 4-{4-[(4-ethoxybenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}butanoate has been shown to have potential as an anti-inflammatory agent, which could be useful in the study of various inflammatory conditions. However, one limitation of methyl 4-{4-[(4-ethoxybenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}butanoate is its relatively limited availability, which could make it difficult to obtain for use in lab experiments.
Orientations Futures
There are a number of future directions for research on methyl 4-{4-[(4-ethoxybenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}butanoate. One potential area of interest is its potential as a treatment for various neurological disorders, particularly anxiety and depression. Additionally, further research could be conducted to explore its potential as an anti-inflammatory agent and its effects on oxidative stress and neuronal damage. Finally, studies could be conducted to explore the potential use of methyl 4-{4-[(4-ethoxybenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}butanoate in combination with other compounds for the treatment of various conditions.
Applications De Recherche Scientifique
Methyl 4-{4-[(4-ethoxybenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}butanoate has been studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. This compound has been shown to have potential as a modulator of the GABA-A receptor, which is involved in the regulation of anxiety and other neurological processes. Additionally, methyl 4-{4-[(4-ethoxybenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}butanoate has been shown to have potential as an anti-inflammatory agent, with studies demonstrating its ability to inhibit the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
methyl 4-[4-[(4-ethoxybenzoyl)amino]-3,5-dimethylpyrazol-1-yl]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-5-26-16-10-8-15(9-11-16)19(24)20-18-13(2)21-22(14(18)3)12-6-7-17(23)25-4/h8-11H,5-7,12H2,1-4H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXOUFPCKUZKHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(N(N=C2C)CCCC(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(4-{[(4-ethoxyphenyl)carbonyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)butanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[5-(1,3-benzodioxol-5-yl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B4329327.png)
![2-(3,4-dichlorophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide](/img/structure/B4329329.png)
![2-(4-methyl-2-nitrophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide](/img/structure/B4329337.png)
![2-(4-fluorophenyl)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide](/img/structure/B4329342.png)
![2-ethoxy-N-[4-(1H-pyrrol-1-yl)benzyl]nicotinamide](/img/structure/B4329348.png)
![4-ethoxy-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide](/img/structure/B4329352.png)
![3-[2-(carboxymethyl)-2H-tetrazol-5-yl]benzoic acid](/img/structure/B4329362.png)
![5-(2-fluorophenyl)[1,2,5]oxadiazolo[3',4':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B4329372.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4329380.png)
![3-thia-1,4,5-triazatricyclo[5.2.2.0~2,6~]undeca-2(6),4-diene](/img/structure/B4329387.png)
amino]methyl}-4-(3-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4329390.png)
![methyl 4-{4-[(1,3-benzodioxol-5-ylcarbonyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}butanoate](/img/structure/B4329413.png)

